Diethyl malonimidate dihydrochloride chemical properties
Diethyl malonimidate dihydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) is a bifunctional imidoester, a class of reagents valuable in chemical synthesis for the preparation of various compounds, including heterocyclic structures and sophisticated catalysts.[1][2][3] Its reactivity stems from the two imidoester functionalities, which are susceptible to nucleophilic attack, making it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of diethyl malonimidate dihydrochloride, tailored for professionals in research and drug development.
Chemical and Physical Properties
Diethyl malonimidate dihydrochloride is a white to yellow powder or crystalline powder.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 231.12 g/mol | [1][2][5][6] |
| Appearance | White to yellow powder or crystalline powder | [4] |
| Melting Point | 122 °C (decomposes) | [7][8] |
| Hydrogen Bond Donor Count | 4 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [4][5] |
| Rotatable Bond Count | 6 | [4] |
| Topological Polar Surface Area | 66.2 Ų | [4][5] |
Synthesis
The primary method for the synthesis of diethyl malonimidate dihydrochloride is the Pinner reaction.[9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of diethyl malonimidate dihydrochloride, malononitrile (B47326) reacts with ethanol (B145695) in the presence of anhydrous hydrogen chloride.[9][10]
Experimental Protocol: Pinner Reaction
A detailed experimental protocol for the synthesis of diethyl malonimidate dihydrochloride can be found in the work of Pinner, A., published in Berichte der deutschen chemischen Gesellschaft in 1883.[6][9][11][12] The general steps of the Pinner reaction are as follows:
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Reaction Setup: A solution of malononitrile in anhydrous ethanol is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidoester.
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Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the ethanolic solution of malononitrile. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions.
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Formation of the Imidate Salt: The hydrogen chloride protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic. Ethanol then acts as a nucleophile, attacking the nitrile carbon to form the imino ester salt, also known as a Pinner salt.
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Isolation: The diethyl malonimidate dihydrochloride precipitates from the reaction mixture as a solid and can be isolated by filtration. The product is then typically washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.
Caption: Synthesis workflow for diethyl malonimidate dihydrochloride via the Pinner reaction.
Spectroscopic Characterization
The structure of diethyl malonimidate dihydrochloride can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are crucial for the structural elucidation of diethyl malonimidate dihydrochloride. The expected signals in the 1H NMR spectrum would include a triplet for the methyl protons (-CH3), a quartet for the methylene (B1212753) protons of the ethyl group (-O-CH2-), and a singlet for the central methylene protons (-CH2-). The 13C NMR spectrum would show corresponding signals for the different carbon atoms in the molecule. Detailed spectral data and assignments can be found in spectral databases such as SpectraBase.[13][14]
Infrared (IR) Spectroscopy
The FT-IR spectrum of diethyl malonimidate dihydrochloride would exhibit characteristic absorption bands for the C=N bond of the iminoester, C-O stretching, and N-H stretching of the protonated imine. The absence of a strong nitrile (C≡N) peak from the starting material (malononitrile) would indicate the completion of the reaction. An example of the FT-IR spectrum can be found on SpectraBase.[15]
Caption: Spectroscopic workflow for the characterization of diethyl malonimidate dihydrochloride.
Reactivity and Applications
Diethyl malonimidate dihydrochloride is a valuable intermediate in organic synthesis due to the reactivity of its two imidoester functional groups. These groups can undergo nucleophilic attack by a variety of nucleophiles, leading to the formation of different classes of compounds.
Reactions with Nucleophiles
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Amines: Reaction with primary or secondary amines leads to the formation of amidines. This is a common application of Pinner salts.
-
Water: Hydrolysis of the imidoester groups with water will yield the corresponding ester, diethyl malonate. This reaction highlights the need for anhydrous conditions during the synthesis and storage of diethyl malonimidate dihydrochloride.
-
Alcohols: Further reaction with an excess of alcohol can lead to the formation of orthoesters.
This reactivity makes diethyl malonimidate dihydrochloride a key precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry for the preparation of catalysts.[3]
Caption: Reactivity of diethyl malonimidate dihydrochloride with various nucleophiles.
Solubility and Stability
The compound decomposes at its melting point of 122 °C.[7][8] As an imidoester salt, it is susceptible to hydrolysis and should be stored in a dry, inert atmosphere to prevent degradation.
Safety and Handling
Diethyl malonimidate dihydrochloride is classified as an irritant.[8] It is irritating to the eyes, respiratory system, and skin.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]
Conclusion
Diethyl malonimidate dihydrochloride is a versatile and reactive chemical intermediate with significant applications in organic synthesis. Its preparation via the Pinner reaction and subsequent reactions with various nucleophiles provide pathways to a wide range of valuable compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.
References
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- 2. scbt.com [scbt.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. Diethyl malonimidate | C7H16Cl2N2O2 | CID 73106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 7. Diethyl malonimidate 10344-69-1 [sigmaaldrich.com]
- 8. Diethyl malonimidate dihydrochloride [chembk.com]
- 9. Pinner Reaction [drugfuture.com]
- 10. DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 12. Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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